
N-(4-bromophenyl)-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-3-(2-furyl)acrylamide, also known as BFAA, is a chemical compound with potential applications in scientific research. This compound is synthesized through a multi-step process, and its mechanism of action is still being studied. BFAA has been shown to have biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. In
Wissenschaftliche Forschungsanwendungen
Oxidative Cyclization and Polymerization Applications
Oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, including furyl-acrylamides, has been explored for the synthesis of cyano-dihydrofuran derivatives using manganese(III) acetate. This method showcases the compound's utility in regio- and stereoselective synthesis, indicating its potential in creating novel organic structures with applications in drug discovery and material science (Burgaz et al., 2007).
Synthesis of Furan Compounds
The synthesis of furan compounds, including derivatives of N-(4-bromophenyl)-3-(2-furyl)acrylamide, has been a subject of study, focusing on the steric configurations and reactions with various agents. These compounds have been synthesized for their potential applications in creating pharmaceuticals and advanced materials due to their unique chemical properties (Hirao et al., 1973).
Enzymatic Isomerization
Enzymatic isomerization studies involving nitrofuran derivatives, closely related to this compound, reveal the compound's potential in biochemical applications. Xanthine oxidase has been shown to catalyze the cis-trans isomerization of nitrofuran derivatives, suggesting the relevance of similar compounds in studying enzyme-catalyzed reactions and developing biochemical tools (Tatsumi et al., 1976).
Corrosion Inhibition
Research into the corrosion inhibition of copper in nitric acid solutions by synthetic acrylamide derivatives demonstrates the potential industrial applications of this compound and its derivatives. These studies indicate that such compounds can serve as effective corrosion inhibitors, offering a pathway to their use in protecting metals in industrial processes (Abu-Rayyan et al., 2022).
Antifungal Activity
The synthesis and evaluation of novel compounds for antifungal activity, including those derived from furyl-acrylamides, highlight the potential medical and agricultural applications of this compound derivatives. Such studies are crucial in developing new antifungal agents to address the growing concern of fungal resistance (Terzioğlu Klip et al., 2010).
Eigenschaften
IUPAC Name |
(E)-N-(4-bromophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-9H,(H,15,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUWNPYJZRNBLK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

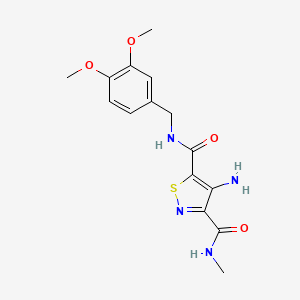
![[4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile](/img/structure/B2537575.png)
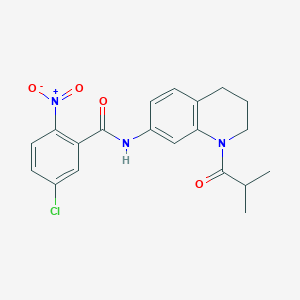
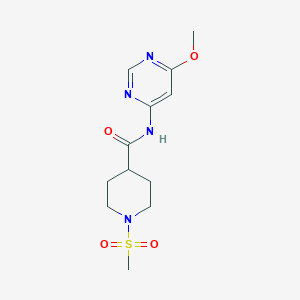

![N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2537580.png)
![3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2537583.png)
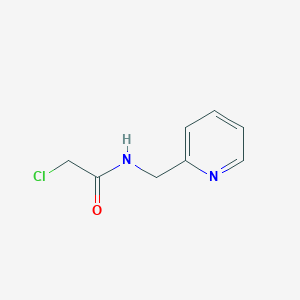
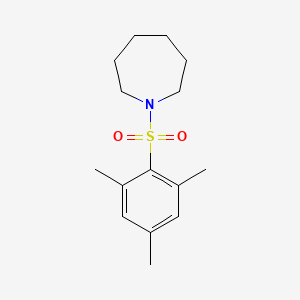
![N-[[2-(2,2,2-Trifluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2537590.png)
![Methyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2537593.png)
![3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one](/img/structure/B2537595.png)
![9-(4-butylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2537596.png)
![Benzo[d]thiazol-6-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2537597.png)